(R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride
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Overview
Description
®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a fluorine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of a fluorinated pyridine derivative with a pyrrolidine precursor under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions
®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. Its interactions with various biomolecules can provide insights into the mechanisms of action of similar compounds .
Medicine
It can be used in the synthesis of drugs that target specific receptors or enzymes, making it valuable for drug discovery and development .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of ®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyridine ring and have shown potential as fibroblast growth factor receptor inhibitors.
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
®-3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to the presence of both a fluorine atom and a pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13Cl2FN2 |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-fluoro-4-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-6-11-5-3-7(8)9-2-1-4-12-9;;/h3,5-6,9,12H,1-2,4H2;2*1H/t9-;;/m1../s1 |
InChI Key |
ICPMFOJSZPMCKP-KLQYNRQASA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=NC=C2)F.Cl.Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C=NC=C2)F.Cl.Cl |
Origin of Product |
United States |
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